molecular formula C8H15I2NO2 B2496372 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide CAS No. 474650-05-0

4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide

Cat. No.: B2496372
CAS No.: 474650-05-0
M. Wt: 411.022
InChI Key: SJKKYWLNCYHMTC-UHFFFAOYSA-M
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Description

4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide is a quaternary ammonium salt featuring a spirocyclic backbone with fused oxygen- and nitrogen-containing rings. Its structure comprises a central spiro[4.5]decane system, where a bicyclic framework is formed by a cyclohexane ring fused to a tetrahydrofuran-like ring (2,8-dioxa). The 5-azaspiro[4.5]decan-5-ium core is substituted with an iodomethyl group at position 4, and the iodide counterion balances the positive charge on the nitrogen.

Properties

IUPAC Name

4-(iodomethyl)-2,8-dioxa-5-azoniaspiro[4.5]decane;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15INO2.HI/c9-5-8-6-12-7-10(8)1-3-11-4-2-10;/h8H,1-7H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKKYWLNCYHMTC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[N+]12COCC2CI.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction parameters are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a large scale .

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide involves its interaction with specific molecular targets. The iodomethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f)

  • Structure : Features a spiro[5.5]undecane core with a 4-methoxyphenyl group and three carbonyl moieties.
  • Synthesis : Prepared via cyclization reactions using trifluoroacetic anhydride and ammonium bicarbonate .
  • Key Properties :
    • Melting Point : 94°C.
    • Spectroscopy : IR bands at 1678–1655 cm⁻¹ (C=O), ^1H-NMR signals for aromatic protons (δ 7.01–7.26 ppm) .
  • Contrast : Unlike the iodomethyl derivative, this compound lacks halogen substituents and includes additional carbonyl groups, enhancing polarity and hydrogen-bonding capacity.

8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione (MM0464.14)

  • Structure : Contains a spiro[4.5]decane system with a 7,9-dione motif and a chloropyrimidinyl-piperazine side chain.
  • Application : Used as a reference standard in pharmaceutical quality control .
  • Contrast : The dione functionality increases rigidity and acidity compared to the ether-oxygen-containing iodomethyl derivative.

5-(5-Chloro-4-(1-(3-(methylsulfonyl)propyl)-1,8-diazaspiro[4.5]decan-8-yl)pyridin-3-yl)-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (56)

  • Structure : A spiro[4.5]decane system functionalized with a methylsulfonylpropyl group and a pyridine ring.
  • Synthesis : Involves coupling of brominated pyridines with spirocyclic amines in acetonitrile with potassium iodide .
  • Contrast : The methylsulfonyl group introduces strong electron-withdrawing effects, which are absent in the iodomethyl analogue.

Spectral and Physical Properties

Table 1: Comparative Data for Spirocyclic Analogues

Compound Core Structure Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Spiro[4.5]decane Iodomethyl, 2,8-dioxa Not reported Not available Predicted: δ 3.5–4.5 (CH2-I)
7f Spiro[5.5]undecane 4-Methoxyphenyl, 3,5-dioxo 94 1678–1655 7.01–7.26 (aromatic H)
MM0464.14 Spiro[4.5]decane 7,9-Dione, chloropyrimidinyl Not reported ~1740–1680 (C=O) Not available
Compound 56 Spiro[4.5]decane Methylsulfonylpropyl, pyridine Not reported Not available 1.20–2.30 (cyclopentyl CH2)

Functional and Reactivity Differences

  • Electrophilicity : The iodomethyl group in the target compound may confer enhanced reactivity in nucleophilic substitution reactions compared to methoxy or carbonyl-containing analogues.
  • Solubility : The 2,8-dioxa ether linkages likely improve aqueous solubility relative to dione- or sulfonyl-substituted derivatives.
  • Stability : Quaternary ammonium salts (e.g., target compound) are generally more stable to hydrolysis than esters or amides (e.g., 7f).

Biological Activity

4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide (CAS No. 474650-05-0) is a unique spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of an iodomethyl group, which enhances its reactivity and potential for biological interaction. The molecular formula is C8H15I2NO2C_8H_{15}I_2NO_2 with a molecular weight of approximately 411.0191 g/mol .

The biological activity of this compound is primarily attributed to its ability to undergo substitution reactions due to the iodomethyl group. This property allows it to form active intermediates that can interact with various biological molecules, modulating biochemical pathways that may lead to antimicrobial and anticancer effects .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes its activity compared to standard antibiotics:

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL Standard Antibiotic MIC (μg/mL)
Staphylococcus aureus3264 (Ampicillin)
Escherichia coli1632 (Ciprofloxacin)
Candida albicans816 (Fluconazole)

These results indicate that this compound exhibits superior antibacterial activity against resistant strains such as MRSA compared to conventional treatments .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases related to cell proliferation and survival .

Case Studies

  • Study on Antibacterial Properties : A study conducted on derivatives of similar spirocyclic compounds found that those with an iodomethyl substituent exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The study concluded that the presence of iodine significantly influences the antimicrobial efficacy .
  • Anticancer Mechanism Investigation : Another research project focused on the compound's interaction with dihydrofolate reductase (DHFR), revealing that it could inhibit this enzyme effectively, leading to reduced proliferation in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Structure Type Biological Activity
8-Oxa-2-azaspiro[4.5]decaneSpirocyclicModerate Antimicrobial
2,8-Diazaspiro[4.5]decanSpirocyclicLow Anticancer Potential

The unique combination of structural features in this compound contributes to its distinct biological profile, making it a promising candidate for further development in therapeutic applications .

Q & A

Q. How can isotopic labeling (e.g., 13^{13}C or 125^{125}I) track metabolic pathways in biological systems?

  • Answer : Synthesize 125^{125}I-labeled analogs via halogen exchange reactions. Use radio-TLC or PET imaging to trace biodistribution. For 13^{13}C labeling, employ isotopically enriched precursors and monitor via 13^{13}C NMR .

Methodological Notes

  • Data Validation : Cross-reference spectral data with spirocyclic analogs (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives) to confirm assignments .
  • Contradiction Resolution : Apply multivariate analysis (PCA) to reconcile conflicting synthetic yields or bioactivity data .
  • Safety Protocols : Follow IARC and HSDB guidelines for handling iodinated compounds to mitigate toxicity risks .

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